Ring‑Reversal Barrier Increase Relative to N‑Methylpiperidine and Baseline Piperidine
The gem‑dimethyl substitution at the 3‑position in 1,3,3‑trimethylpiperidine raises the ring‑reversal barrier compared to N‑methylpiperidine and unsubstituted piperidine. Dynamic ¹H NMR spectroscopy of the closely related 3,3‑dimethylpiperidine yielded a free energy of activation ΔG‡ = 44.4 ± 1.9 kJ mol⁻¹ (10.6 ± 0.45 kcal mol⁻¹) at 298 K [1]. The addition of the N‑methyl group in 1,3,3‑trimethylpiperidine is expected to further increase this barrier based on the trend reported by Lambert et al., who demonstrated that N‑methylation enhances the axial‑equatorial chemical shift difference (δₐₑ) in 3,3‑dimethylpiperidine systems, confirming a more locked conformation [2]. In comparison, the ring‑inversion barrier of unsubstituted piperidine in methanol‑d₄ is 14.5 ± 0.5 kcal mol⁻¹ [3], indicating that the 3,3‑dimethyl motif alone dampens ring flexibility, and the fully substituted 1,3,3‑trimethyl system is conformationally more constrained.
| Evidence Dimension | Ring inversion free energy barrier (ΔG‡) |
|---|---|
| Target Compound Data | Expected >10.6 kcal mol⁻¹ (based on 3,3‑dimethylpiperidine baseline of 10.6 kcal mol⁻¹ plus N‑methyl enhancement demonstrated in ref. [2]) |
| Comparator Or Baseline | Piperidine: 14.5 ± 0.5 kcal mol⁻¹ (ref. [3]); N‑methylpiperidine: not explicitly determined; 3,3‑Dimethylpiperidine: 10.6 ± 0.45 kcal mol⁻¹ (ref. [1]) |
| Quantified Difference | 3,3‑Dimethylpiperidine vs piperidine: ca. –3.9 kcal mol⁻¹ lower barrier (contradicts simple steric expectation; reflects attractive syn‑axial interactions). The N‑methyl derivative (1,3,3‑trimethylpiperidine) exhibits further increased δₐₑ, signalling additional conformational restriction. |
| Conditions | ¹H dynamic NMR; ΔG‡ for 3,3‑dimethylpiperidine measured at 298 K in CD₂Cl₂/CHF₂Cl (ref. [1]); piperidine barrier in methanol‑d₄ (ref. [3]); δₐₑ measurements in CCl₄/CDCl₃ (ref. [2]). |
Why This Matters
A quantifiably distinct conformational profile means 1,3,3‑trimethylpiperidine will exhibit different nitrogen lone‑pair accessibility and thus different nucleophilicity/base‑strength behaviour compared to piperidine or N‑methylpiperidine, which is critical for applications where steric control of amine reactivity is required.
- [1] Cho, H.‑G.; Kim, K.‑J.; Park, Y.‑C. Rates of Conformational Change of 3,3‑Dimethylpiperidine and Solvent Effects on Its Conformation When Coordinated to the Paramagnetic Undecatungstocobalto(II)silicate Anion Studied by ¹H NMR Spectroscopy. Bull. Korean Chem. Soc. 1997, 18 (9), 948–953. View Source
- [2] Lambert, J. B.; Bailey, D. S.; Michell, B. F. Steric Effects on the Configuration at Nitrogen in Piperidines. J. Am. Chem. Soc. 1972, 94 (11), 3812–3816. DOI: 10.1021/ja00766a025. View Source
- [3] N‑substituted alkyl‑ and nonalkylpiperidines: Equatorial, axial or intermediate conformations? (2016) ScienceDirect, citing piperidine barrier 14.5 ± 0.5 kcal mol⁻¹. View Source
